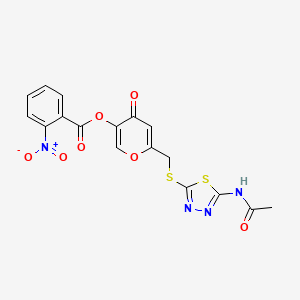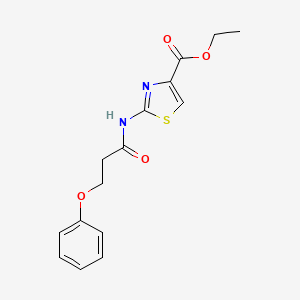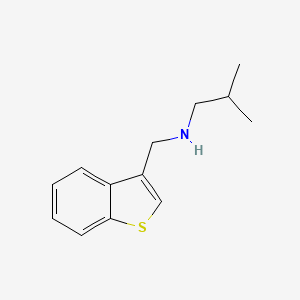![molecular formula C21H21N5O3S B2752420 N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 797780-87-1](/img/structure/B2752420.png)
N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of methanesulfonamides and features a quinoxaline moiety, which is a fused heterocyclic structure containing nitrogen atoms[_{{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 ...
Wirkmechanismus
Mode of Action
BAS 08978818 has been studied for its adsorption characteristics and inhibition of mild steel corrosion in 1 M HCl medium . The compound forms a pseudo-capacitive protective film on the mild steel surface, protecting the steel from direct acid attack . The inhibitors adsorb on mild steel in 1 M HCl via competitive physisorption and chemisorption mechanisms .
Biochemical Pathways
The compound’s interaction with mild steel in solution to form fe-inhibitor complexes has been confirmed .
Result of Action
The result of BAS 08978818’s action is the formation of a protective film on the mild steel surface, which inhibits corrosion . Scanning electron microscope (SEM) images have confirmed the protective efficacy of the compound on mild steel in an acidic environment .
Action Environment
The action of BAS 08978818 is influenced by the environment in which it is used. For instance, in a 1 M HCl medium, the compound exhibits corrosion inhibition properties . The compound’s efficacy may vary in different environmental conditions, suggesting that factors such as pH, temperature, and concentration could influence its action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of 1,2-diaminobenzene with 1,4-benzenedicarboxylic acid[_{{{CITATION{{{1{Adsorption and corrosion inhibition properties of N-{n-[1-R-5 ](https://pubsrscorg/en/content/articlelanding/2016/ra/c6ra11373g){{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding quinoxaline derivatives.
Reduction: Reduction products may include various amines or alcohols.
Substitution: Substitution reactions can lead to the formation of different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry[_{{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 ....
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules and cellular components.
Industry: Utilized in the development of corrosion inhibitors, as it has shown efficacy in protecting metals from corrosion in acidic environments[_{{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 ....
Vergleich Mit ähnlichen Verbindungen
Quinoxaline derivatives
Methanesulfonamides with varying substituents
Other pyrazolyl-phenyl compounds
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
N-[4-(2-propanoyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-3-21(27)26-20(15-6-9-17-19(12-15)23-11-10-22-17)13-18(24-26)14-4-7-16(8-5-14)25-30(2,28)29/h4-12,20,25H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPDKFIVMKTJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(6-Ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2752337.png)

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2752340.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2752341.png)



![(2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-propan-2-ylpropan-2-amine](/img/structure/B2752347.png)

![4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid](/img/structure/B2752351.png)

![(2E)-3-[(2,5-dimethoxyphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2752357.png)

![ethyl 1-(4-methoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2752360.png)
